2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
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Overview
Description
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE is a complex organic compound that incorporates a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE typically involves multiple steps. The starting materials often include pyridine derivatives, thiophene, and trifluoromethyl compounds. The synthetic route may involve:
Formation of the pyridine ring: This can be achieved through cyclization reactions.
Introduction of the cyano group: This is often done via nucleophilic substitution reactions.
Attachment of the thiophene and trifluoromethyl groups: These steps may involve electrophilic aromatic substitution reactions.
Formation of the final compound: This involves coupling the intermediate with diphenylacetamide under appropriate conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis.
Scientific Research Applications
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit key enzymes involved in DNA replication or repair, leading to cell death. The cyano and trifluoromethyl groups enhance its binding affinity to these targets, while the thiophene group may facilitate its entry into cells.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with cyano, thiophene, and trifluoromethyl substitutions. These compounds may share some properties but differ in their specific applications and effectiveness. For example:
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-METHYLPYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE: Similar structure but with a methyl group instead of trifluoromethyl, which may affect its electronic properties and reactivity.
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-METHYLACETAMIDE: Similar structure but with a methyl group on the acetamide, which may influence its biological activity.
The uniqueness of 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it particularly effective in its applications.
Properties
Molecular Formula |
C25H16F3N3OS2 |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C25H16F3N3OS2/c26-25(27,28)20-14-21(22-12-7-13-33-22)30-24(19(20)15-29)34-16-23(32)31(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14H,16H2 |
InChI Key |
RMILEXCXCAPIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
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